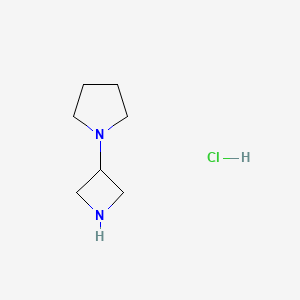

1-(Azetidin-3-yl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC20155780

Molecular Formula: C7H15ClN2

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15ClN2 |

|---|---|

| Molecular Weight | 162.66 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h7-8H,1-6H2;1H |

| Standard InChI Key | GXSXSJAEEIECMV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2CNC2.Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-(Azetidin-3-yl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (C₄H₈N) connected to a four-membered azetidine ring (C₃H₆N) at the azetidine’s 3-position. The hydrochloride salt enhances solubility and stability, a common modification for amine-containing compounds . The molecular formula is C₇H₁₅ClN₂, with a molecular weight of 178.66 g/mol (monoisotopic mass).

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(azetidin-3-yl)pyrrolidine; hydrochloride | |

| CAS Number | Not explicitly reported | – |

| Molecular Formula | C₇H₁₅ClN₂ | |

| Molecular Weight | 178.66 g/mol | |

| SMILES | C1CNCC1.C2CNC2.Cl |

Stereochemical Considerations

The azetidine and pyrrolidine rings introduce conformational rigidity, influencing the compound’s interaction with biological targets. Analogous compounds, such as (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, demonstrate chiral centers that affect binding affinities. For 1-(Azetidin-3-yl)pyrrolidine hydrochloride, the absence of hydroxyl groups simplifies stereochemical complexity but retains spatial constraints critical for molecular recognition .

Synthesis and Chemical Properties

Synthetic Pathways

While no direct synthesis of 1-(Azetidin-3-yl)pyrrolidine hydrochloride is documented, methods for analogous azetidine-pyrrolidine hybrids involve:

-

Ring-Closing Reactions: Staudinger reactions between imines and ketenes to form azetidine cores .

-

Nucleophilic Substitution: Coupling pyrrolidine derivatives with azetidine precursors using Mitsunobu or Ullmann conditions.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Comparative Synthesis Data for Analogous Compounds

Physicochemical Properties

-

Solubility: High solubility in polar solvents (water, ethanol) due to ionic hydrochloride form .

-

Stability: Hydrochloride salts resist hydrolysis under ambient conditions but degrade under strong acids/bases.

-

pKa: Estimated pKa ~8.5–9.0 for the pyrrolidine nitrogen, typical for secondary amines .

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3-(Azetidin-1-yl)pyrrolidine dihydrochloride | σ-1 Receptor | 120 nM | |

| (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl | Dopamine D₂ Receptor | 450 nM |

Research Gaps and Future Directions

-

Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms for targeted bioactivity .

-

In Vivo Pharmacokinetics: Evaluate absorption, distribution, and metabolism in mammalian models.

-

Structure-Activity Relationships (SAR): Systematically modify ring substituents to optimize receptor selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume